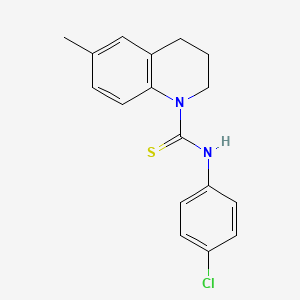

N-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a carbothioamide moiety attached to a tetrahydroquinoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide typically involves the following steps:

Formation of the Tetrahydroquinoline Ring: The initial step involves the cyclization of appropriate precursors to form the tetrahydroquinoline ring. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorophenyl halides and a suitable nucleophile.

Attachment of the Carbothioamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Oxidation Reactions

The carbothioamide group undergoes oxidation to form sulfoxides or sulfones under controlled conditions. For example:

| Reaction Type | Conditions | Reagents | Product |

|---|---|---|---|

| Oxidation | Mild acidic/neutral | H₂O₂, m-CPBA | N-(4-chlorophenyl)-6-methyl-1-sulfinyl/sulfonyl-tetrahydroquinoline-1-carboxamide |

-

Mechanistic Insight : The sulfur atom in the thiocarbonyl group is oxidized to sulfoxide (S=O) or sulfone (O=S=O) derivatives. This reactivity aligns with studies on similar carbothioamides .

Nucleophilic Aromatic Substitution

The electron-withdrawing 4-chlorophenyl group facilitates substitution at the para-chlorine position:

| Reaction Type | Conditions | Reagents | Product |

|---|---|---|---|

| SNAr | Polar aprotic solvent | Amines, alkoxides, or thiols | N-(4-substituted-phenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide |

-

Key Data :

Reduction of the Carbothioamide Group

The thiocarbonyl group can be reduced to a methylene amine:

| Reaction Type | Conditions | Reagents | Product |

|---|---|---|---|

| Reduction | Anhydrous conditions | LiAlH₄, NaBH₄ (with catalysts) | N-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carboxamide |

-

Mechanistic Pathway :

Cyclization Reactions

The tetrahydroquinoline scaffold and carbothioamide group enable intramolecular cyclization:

| Reaction Type | Conditions | Reagents | Product |

|---|---|---|---|

| Cyclization | Acidic/thermal | POCl₃, PCl₅, or AlCl₃ | Thiazolo[3,2-a]tetrahydroquinoline derivatives |

-

Example :

Complexation with Metal Ions

The sulfur and nitrogen atoms act as ligands for transition metals:

| Reaction Type | Conditions | Reagents | Product |

|---|---|---|---|

| Coordination | Methanol/EtOH | Cu²⁺, Fe³⁺, or Zn²⁺ salts | Metal-carbothioamide complexes (e.g., [M(L)₂]Cl₂) |

-

Structural Evidence :

Acid/Base-Mediated Rearrangements

Protonation or deprotonation induces structural changes:

| Reaction Type | Conditions | Reagents | Product |

|---|---|---|---|

| Tautomerization | Acidic (HCl) | — | Thiolactam tautomer |

-

Key Observation :

Biological Activity and Reactivity

While not a direct chemical reaction, the compound’s interactions with enzymes highlight its biochemical reactivity:

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

The synthesis of N-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide typically involves several steps:

- Formation of the Tetrahydroquinoline Ring : This is achieved through the Pictet-Spengler reaction involving an aldehyde or ketone and an amine in the presence of an acid catalyst.

- Introduction of the Chlorophenyl Group : Achieved via nucleophilic substitution using 4-chlorophenyl halides.

- Attachment of the Carbothioamide Moiety : This step involves specific reaction conditions that allow for the introduction of the carbothioamide group.

Types of Reactions

The compound can undergo various chemical reactions:

- Oxidation : Can be oxidized to form different quinoline derivatives.

- Reduction : Reduction reactions can yield amine or alcohol derivatives.

- Substitution : The chlorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Scientific Research Applications

This compound has several promising applications in scientific research:

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent against various diseases due to its biological activities:

- Antimicrobial Properties : Studies suggest it may exhibit activity against a range of pathogens.

- Anticancer Activity : Preliminary research indicates potential efficacy in inhibiting cancer cell proliferation.

Biological Research

Research has shown that this compound can interact with multiple biological targets, indicating its potential as a lead compound for drug development:

- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines in specific cellular models.

Material Science

The unique properties of this compound make it suitable for developing new materials and chemical processes.

Case Study 1: Anti-inflammatory Activity

In vitro studies demonstrated that this compound significantly reduced the production of interleukin-6 and nitric oxide in lipopolysaccharide-stimulated BV2 microglial cells. The IC50 values ranged between 20–40 µM for the most potent derivatives, showcasing its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Activity

Research conducted on various derivatives of this compound revealed notable antimicrobial effects against resistant strains of bacteria. The structure-activity relationship studies indicated that modifications to the core structure could enhance efficacy.

Wirkmechanismus

The mechanism of action of N-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carboxamide

- N-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

N-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide (CAS No. 893402-26-1) is a synthetic compound belonging to the class of quinoline derivatives. Its unique structure includes a chlorophenyl group, a methyl group, and a carbothioamide moiety attached to a tetrahydroquinoline ring. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

- Molecular Formula : C17H17ClN2S

- Molar Mass : 316.85 g/mol

- Boiling Point : Approximately 451.5 °C (predicted)

- Density : Approximately 1.309 g/cm³ (predicted)

- pKa : 12.71 (predicted) .

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential as an anti-inflammatory and antimicrobial agent.

Anti-inflammatory Activity

Research has indicated that derivatives of tetrahydroquinoline compounds exhibit significant anti-inflammatory effects. In one study, the compound was tested for its ability to inhibit pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. The results demonstrated that it effectively reduced the production of interleukin-6 (IL-6) and nitric oxide (NO), with IC50 values ranging between 20–40 µM for the most potent derivatives .

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been well-documented. A study evaluating various synthesized compounds found that this compound exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains . This suggests potential applications in treating bacterial infections.

Table 1: Summary of Biological Activities

The mechanism underlying the anti-inflammatory effects is believed to involve the inhibition of specific signaling pathways associated with cytokine production. The compound may modulate the activity of nuclear factor kappa B (NF-kB), which plays a crucial role in inflammatory responses.

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-6-methyl-3,4-dihydro-2H-quinoline-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2S/c1-12-4-9-16-13(11-12)3-2-10-20(16)17(21)19-15-7-5-14(18)6-8-15/h4-9,11H,2-3,10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDZUGMVQVBCHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(CCC2)C(=S)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.